3-Bromo-2-hydroxybenzoic acid 3-Bromo-2-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 3883-95-2
VCID: VC20894418
InChI: InChI=1S/C7H5BrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
SMILES: C1=CC(=C(C(=C1)Br)O)C(=O)O
Molecular Formula: C7H5BrO3
Molecular Weight: 217.02 g/mol

3-Bromo-2-hydroxybenzoic acid

CAS No.: 3883-95-2

Cat. No.: VC20894418

Molecular Formula: C7H5BrO3

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-hydroxybenzoic acid - 3883-95-2

Specification

CAS No. 3883-95-2
Molecular Formula C7H5BrO3
Molecular Weight 217.02 g/mol
IUPAC Name 3-bromo-2-hydroxybenzoic acid
Standard InChI InChI=1S/C7H5BrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
Standard InChI Key BHPSQWRVKOPSOQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Br)O)C(=O)O
Canonical SMILES C1=CC(=C(C(=C1)Br)O)C(=O)O

Introduction

PropertyValueUnits
Molecular FormulaC₇H₅BrO₃-
Molecular Weight217.017g/mol
Density1.9±0.1g/cm³
Boiling Point301.4±32.0°C at 760 mmHg
Flash Point136.1±25.1°C
Exact Mass215.942200-
PSA (Polar Surface Area)57.53000Ų
LogP3.09-
Vapor Pressure0.0±0.7mmHg at 25°C
Index of Refraction1.655-

The compound possesses a relatively high boiling point characteristic of carboxylic acids, which is attributed to the strong intermolecular hydrogen bonding capabilities of the carboxyl group. Its LogP value of 3.09 indicates moderate lipophilicity, suggesting balanced solubility in both polar and non-polar solvents .

Structural Characteristics

Crystal Structure

The crystal structure of 3-Bromo-2-hydroxybenzoic acid reveals several interesting molecular arrangements and interactions. One of the most notable features is the formation of centrosymmetric dimers with a central eight-membered ring motif. These dimers are formed through hydrogen bonding interactions between the carboxyl groups of adjacent molecules, specifically through (carboxyl)O—H⋯O(carboxyl) hydrogen bonds .

Within individual molecules, intramolecular hydrogen bonding occurs between the hydroxyl (OH) and carboxyl (COOH) groups. This intramolecular hydrogen bonding is a common feature in ortho-hydroxybenzoic acids and contributes to the stability of the molecular conformation .

Molecular Interactions

The hydrogen bonding patterns in 3-Bromo-2-hydroxybenzoic acid significantly influence its crystal packing arrangement. The presence of both intramolecular and intermolecular hydrogen bonds creates a complex network of interactions that determines the three-dimensional structure of the crystalline solid.

The bromine substituent at position 3 also influences the electronic distribution within the molecule, affecting its reactivity and interaction capabilities. The bromine atom, being electronegative and relatively large, introduces steric and electronic effects that differentiate this compound from other hydroxybenzoic acid derivatives.

Synthesis and Preparation

Synthetic Routes

The synthesis of 3-Bromo-2-hydroxybenzoic acid can be accomplished through various routes, with one documented method involving the bromination and subsequent chemical modification of precursor compounds. According to research literature, one synthetic pathway involves preparation from 5-sulfosalicylic acid through a multi-step process .

The detailed synthetic procedure includes:

  • Bromination of 5-sulfosalicylic acid

  • Desulfonation in hot phosphoric acid

  • Purification by steam distillation

This synthetic method was originally described by Meldrum & Shah in 1923 and has been referenced in more recent scientific literature .

Crystallization and Purification

Single crystals of 3-Bromo-2-hydroxybenzoic acid suitable for X-ray diffraction studies have been obtained through recrystallization from hot water. This recrystallization process is an important purification step that yields crystals of sufficient quality for structural analysis .

The compound has been characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. NMR data for the compound includes:

1H NMR (DMSO-d6, 300 MHz):

  • 6.87 (t, J = 7.9 Hz, 1H)

  • 5.3 (br, 1H)

  • 7.80 (d, J = 7.9 Hz, 2H)

  • 11.5 (br, 1H) ppm

This spectroscopic data provides valuable information about the hydrogen environments within the molecule and confirms its structural characteristics.

Comparative Analysis with Related Compounds

Structural Comparison

3-Bromo-2-hydroxybenzoic acid belongs to a family of substituted hydroxybenzoic acids, each with distinct properties based on the nature and position of the substituents. A comparative analysis of these related compounds reveals interesting trends in their structural characteristics and physical properties.

The following table presents a comparison of various substituted hydroxybenzoic acids and their structural parameters:

CompoundStructural CodeDistance d (Å)Reference
3-Bromo-2-hydroxybenzoic acidA113.80This work
5-F-2-hydroxybenzoic acidA113.82Choudhury Guru Row (2004)
5-COOH-2-hydroxybenzoic acidA113.68Cox Murphy (2003)
3,4-OH-2-hydroxybenzoic acid·0.25H₂OA113.73Li et al. (2012)
5-OMe-2-hydroxybenzoic acidA113.98Montis Hursthouse (2012)
5-Cl-2-hydroxybenzoic acidA113.71Montis Hursthouse (2012)
4-Cl-2-hydroxybenzoic acidA113.72Montis Hursthouse (2012)

This comparison demonstrates that while all these compounds share the basic 2-hydroxybenzoic acid structure, the different substituents lead to variations in their crystal packing and hydrogen bonding geometries .

Applications and Research Implications

Research Implications

The study of 3-Bromo-2-hydroxybenzoic acid and its crystal structure contributes to the broader understanding of hydrogen bonding patterns in substituted benzoic acids. These insights are valuable for crystal engineering and the design of materials with specific supramolecular architectures.

The detailed characterization of this compound also provides a foundation for future research on structure-property relationships in this class of molecules. Understanding how specific substituents affect physical properties, crystal packing, and reactivity can guide the rational design of new compounds with tailored properties.

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